molecular formula C8H11ClO4 B13207958 Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13207958
M. Wt: 206.62 g/mol
InChI Key: WEPSXKPXPPDXQD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methyl-1,5-dioxaspiro[24]heptane-2-carboxylate is a synthetic organic compound with the molecular formula C8H11ClO4 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.

    Oxidation and Reduction: The dioxaspiro ring system can be susceptible to oxidation and reduction reactions, which can modify the electronic properties of the compound.

    Hydrolysis: The ester functional group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the dioxaspiro ring.

    Hydrolysis Products: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is used in the development of novel materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate largely depends on its specific application and the context in which it is used. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane: A closely related compound with similar structural features but different functional groups.

    1,5-Dioxaspiro[2.4]heptane Derivatives: Compounds with variations in the spirocyclic ring system or substituents.

Uniqueness: Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate stands out due to its specific combination of functional groups and the presence of both a chloro and ester group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Biological Activity

Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique spirocyclic structure. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₃ClO₄
  • Molecular Weight : 206.62 g/mol
  • CAS Number : 1697229-51-8

Synthesis Methods

The synthesis of this compound typically involves the reaction of a suitable diol with a carbonyl compound under acidic conditions. One common approach is to use methyl chloroformate in the presence of a base to facilitate the formation of the spirocyclic structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially acting as an inhibitor or modulator of various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signal transduction pathways.

Biological Activity and Research Findings

Research into the biological activity of this compound has revealed several promising findings:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : There is evidence indicating that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Cytotoxicity Studies : In vitro studies have demonstrated cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces inflammation markers
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound against Staphylococcus aureus, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. This suggests its potential utility in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation into its anti-inflammatory effects revealed that treatment with this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40%, indicating its potential for therapeutic use in inflammatory disorders.

Future Directions

The unique structure and promising biological activities of this compound warrant further investigation. Future research should focus on:

  • In vivo studies to validate the efficacy and safety profiles.
  • Mechanistic studies to elucidate the pathways affected by this compound.
  • Structure-activity relationship (SAR) studies to optimize its pharmacological properties.

Properties

Molecular Formula

C8H11ClO4

Molecular Weight

206.62 g/mol

IUPAC Name

methyl 2-chloro-7-methyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C8H11ClO4/c1-5-7(3-4-12-5)8(9,13-7)6(10)11-2/h5H,3-4H2,1-2H3

InChI Key

WEPSXKPXPPDXQD-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCO1)C(O2)(C(=O)OC)Cl

Origin of Product

United States

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